Phenanthrene water

Beschreibung

Contextual Significance of Polycyclic Aromatic Hydrocarbons in Aquatic Environments

Polycyclic Aromatic Hydrocarbons (PAHs) represent a significant class of organic pollutants that are widespread in the environment. nih.govekb.eg These compounds consist of two or more fused benzene (B151609) rings and are primarily formed during the incomplete combustion of organic materials such as fossil fuels and biomass. ontosight.aitenmak.gov.tr PAHs enter aquatic ecosystems through various pathways, including industrial discharges, urban runoff, oil spills, and atmospheric deposition. gjournals.org Due to their chemical structure, many PAHs are persistent in the environment, resistant to degradation, and have a tendency to accumulate in sediments and aquatic organisms. nih.govekb.egnih.gov

Research Objectives and Scope for Phenanthrene (B1679779) in Water Matrices

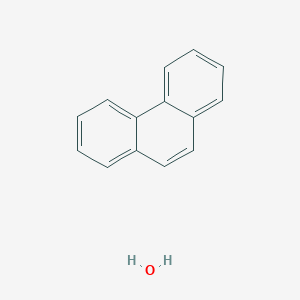

Phenanthrene is a three-ringed PAH that is often selected as a representative model for studying the environmental behavior of low-molecular-weight PAHs. tenmak.gov.trfrontiersin.org It is commonly found in the environment as a component of crude oil and its refined products. tenmak.gov.trbohrium.com While it is considered a low-molecular-weight PAH, its properties, such as moderate hydrophobicity and solubility compared to other PAHs, make it a key compound for research. mdpi.comsci-hub.se

The primary objectives of research on phenanthrene in water matrices are multifaceted and aim to understand its distribution, fate, and effects. Key research areas include:

Solubility and Physicochemical Properties: A fundamental research objective is to accurately determine the solubility of phenanthrene in various aqueous conditions, as this governs its bioavailability and transport. solubilityofthings.comwikipedia.org Phenanthrene is characterized by its low solubility in water, which is a critical factor in its environmental behavior. ontosight.aisolubilityofthings.comtpsgc-pwgsc.gc.ca

Sorption and Desorption Processes: Investigating how phenanthrene interacts with sediments and dissolved organic matter is crucial. mdpi.comnih.gov Research focuses on the kinetics and equilibrium of sorption to different types of sediments and organic carbon, which influences its concentration in the water column. nih.govhuji.ac.il Studies have shown that the adsorption capacity of phenanthrene is positively correlated with the organic carbon content of the sediment. nih.gov

Degradation Pathways: Researchers aim to elucidate the mechanisms and rates of phenanthrene degradation in water. This includes abiotic processes like photolysis (degradation by light) and biotic processes such as microbial biodegradation. tenmak.gov.trasm.orgnih.gov Studies have shown that photolysis follows first-order kinetics and that various indigenous microbial populations can significantly degrade phenanthrene. asm.orgnih.govnih.gov

Analytical Method Development: A continuous objective is the development of more sensitive, rapid, and accurate methods for detecting and quantifying phenanthrene in water samples. nih.govthaiscience.info Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used. thaiscience.infocdc.gov

Transport and Fate Modeling: A broader scope of research involves developing models to predict the transport and ultimate fate of phenanthrene in aquatic systems. This helps in assessing the long-term environmental impact and the potential for natural attenuation. mdpi.comtpsgc-pwgsc.gc.ca

These research efforts are essential for establishing water quality guidelines and developing effective remediation strategies for environments contaminated with phenanthrene and other PAHs. gov.bc.ca

Data Tables

Table 1: Physicochemical Properties of Phenanthrene

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₁₀ | ontosight.ai |

| Molecular Weight | 178.23 g/mol | ontosight.ai |

| Melting Point | 101 °C (212 °F) | ontosight.ainoaa.gov |

| Boiling Point | 332 °C (642 °F) | ontosight.ainoaa.gov |

| Water Solubility | 1.10 mg/L at 25 °C | nih.gov |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.57 | mdpi.com |

Table 2: Research Findings on Phenanthrene Degradation in Water

| Degradation Process | Key Finding | Source(s) |

|---|---|---|

| Biodegradation | Mean biodegradation of approximately 80% was observed after a 4-week incubation in freshwater samples. nih.gov | nih.gov |

| A bacterial consortium from marine sediments degraded 78.6% of phenanthrene (100 mg/L) in ten days. bohrium.com | bohrium.com | |

| Two isolated marine bacterial strains degraded 99% of 500 mg/l phenanthrene within 10-15 days. scienceasia.org | scienceasia.org | |

| Photolysis | Estimated photodegradation half-life in sunlight in pure water is 10.3 ± 0.7 hours. nih.gov | nih.gov |

| Photolysis rates decrease with increasing concentrations of humic acid due to competitive light absorption. nih.gov | nih.gov |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

919080-09-4 |

|---|---|

Molekularformel |

C14H12O |

Molekulargewicht |

196.24 g/mol |

IUPAC-Name |

phenanthrene;hydrate |

InChI |

InChI=1S/C14H10.H2O/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h1-10H;1H2 |

InChI-Schlüssel |

JPKIKAADNMFDRS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32.O |

Herkunft des Produkts |

United States |

Environmental Occurrence and Distribution of Phenanthrene in Aquatic Systems

Anthropogenic and Natural Sources to Water Bodies

The presence of phenanthrene (B1679779) in aquatic environments is attributable to both human activities (anthropogenic sources) and natural processes. researchgate.net

Anthropogenic Sources: The primary anthropogenic sources of phenanthrene to water bodies are linked to the incomplete combustion of fossil fuels. epa.govwho.int These include:

Industrial Processes: Industries such as coal gasification, coke manufacturing, iron and steel production, and aluminum smelting are significant contributors of PAHs, including phenanthrene, to the environment. researchgate.netrivm.nl

Petroleum Spills and Refining: Crude oil and its refined products contain phenanthrene, and consequently, oil spills and effluents from refineries are major sources of contamination in freshwater and marine environments. who.intccme.ca

Urban Runoff: Runoff from roads and other urban surfaces carries phenanthrene from vehicle exhaust and asphalt (B605645) into nearby water bodies. researchgate.netwaterquality.gov.au

Wastewater Discharge: Municipal and industrial wastewater discharges can introduce phenanthrene into aquatic systems. mdpi.com

Atmospheric Deposition: Phenanthrene released into the atmosphere from combustion sources can be transported over long distances and deposited into water bodies. waterquality.gov.auresearchgate.net

Natural Sources: While anthropogenic activities are the predominant source, natural processes also contribute to the presence of phenanthrene in aquatic environments:

Forest and Vegetation Fires: The incomplete combustion of wood and other biomass during forest fires releases phenanthrene and other PAHs into the atmosphere, which can then be deposited in water. researchgate.netrivm.nlwaterquality.gov.au

Volcanic Activity: Volcanic eruptions are a natural source of PAHs to the environment. rivm.nlwaterquality.gov.au

Natural Oil Seeps: Crude oil naturally seeping from underwater reservoirs contributes to background levels of phenanthrene in the marine environment. researchgate.net

Spatial and Temporal Distribution Patterns in Freshwater and Marine Environments

Once introduced into aquatic systems, the distribution of phenanthrene is governed by its chemical properties and various environmental factors. Due to its hydrophobic nature, phenanthrene has low water solubility and a tendency to adsorb to particulate matter. ccme.cawaterquality.gov.autpsgc-pwgsc.gc.ca

Spatial Distribution:

Sediment Accumulation: A significant portion of phenanthrene in aquatic environments becomes associated with suspended particles and eventually settles into the sediment. waterquality.gov.auresearchgate.net Consequently, phenanthrene concentrations are generally highest in sediments, followed by aquatic organisms, and are lowest in the water column. waterquality.gov.au

Proximity to Sources: Higher concentrations of phenanthrene are typically found in water and sediment near urban and industrial areas, reflecting the proximity to major anthropogenic sources. mdpi.com For instance, studies have shown elevated levels in areas impacted by industrial effluents, urban runoff, and shipping activities. researchgate.net

Riverine Transport: Rivers play a crucial role in transporting land-based pollutants, including phenanthrene, to marine systems. mdpi.com

Temporal Distribution:

Seasonal Variations: The concentration of phenanthrene in aquatic systems can exhibit seasonal fluctuations. mdpi.comnih.gov For example, increased surface runoff during rainy seasons can lead to higher inputs of phenanthrene from terrestrial sources into water bodies. mdpi.com Conversely, factors like photodegradation (breakdown by sunlight) can reduce phenanthrene concentrations in surface waters, particularly in sunnier months. nih.gov

Hydrodynamic Conditions: Water movements, such as currents and turbulence, can influence the distribution of phenanthrene by affecting the resuspension of contaminated sediments and the transport of dissolved and particle-bound phenanthrene. nih.gov

Measured Environmental Concentrations in Aqueous and Sediment Phases

Numerous studies have documented the concentrations of phenanthrene in freshwater and marine environments across the globe. These concentrations can vary by several orders of magnitude depending on the location and the level of contamination.

Freshwater Environments:

Phenanthrene is frequently detected in freshwater rivers and lakes. The following table presents a summary of phenanthrene concentrations measured in the aqueous and sediment phases of various freshwater bodies.

| Location | Water Concentration (ng/L) | Sediment Concentration (µg/kg dry weight) | Reference |

|---|---|---|---|

| Buffalo River Estuary, South Africa | ND - 24,910 (as individual PAH) | ND - 7,792 (as individual PAH) | nih.gov |

| Yangtze River, China | 340 - 560 | Not specified | nih.gov |

| Lakes in Grand Teton National Park, USA | Variable, often the highest detected PAH | Variable, correlated with total organic carbon | usgs.gov |

| Weihe River, China | 57,800 (average) | Not specified | nih.gov |

| River Owan, Nigeria | Not specified | 3.9 | mdpi.com |

Marine Environments:

In marine ecosystems, phenanthrene is also a common contaminant, particularly in coastal areas and regions with offshore oil and gas activities. The table below summarizes some reported concentrations in marine water and sediment.

| Location | Water Concentration (ng/L) | Sediment Concentration (µg/kg dry weight) | Reference |

|---|---|---|---|

| Northern North Sea (near platforms) | 25 - 350 (within 1 km) | Not specified | researchgate.net |

| Northern North Sea (background) | 4 - 8 (5-10 km from platforms) | Not specified | researchgate.net |

| Coastal Southern California, USA (background) | Not specified | ~150 | sccwrp.org |

| Balsas River Mouth, Mexico (Pacific Coast) | Not specified | 137.65 - 3967.38 | nih.gov |

Environmental Fate and Transport Mechanisms of Phenanthrene

Interfacial Sorption and Desorption Dynamics in Aqueous-Sediment Systems

The interaction between phenanthrene (B1679779) and the sediment-water interface is a critical process controlling its bioavailability and persistence. Sorption, the binding of phenanthrene to sediment particles, and desorption, its release back into the water, are influenced by several factors.

The organic carbon content of sediment is a primary determinant of phenanthrene sorption. Due to its hydrophobic nature, phenanthrene preferentially partitions into the organic matter present in sediments. A higher total organic carbon (TOC) content generally leads to increased sorption of phenanthrene. capes.gov.brnih.gov

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify the extent of this sorption. It represents the ratio of the concentration of a chemical sorbed to organic carbon in the sediment to its concentration in the surrounding water at equilibrium. The log Koc values for phenanthrene in various soils and sediments typically range from 3.8 to 6.0, indicating strong adsorption to organic matter. tpsgc-pwgsc.gc.ca For instance, studies have reported phenanthrene Koc values in different soil types ranging from 9,180 to 25,300, which classifies it as immobile in soil. nih.gov The composition of the organic matter is also crucial; for example, organic matter from heavy fuel oil precoating kaolinite (B1170537) clay showed significantly higher phenanthrene sorption (log Koc between 5.2 and 5.5) compared to uncoated kaolin (B608303) (log Koc between 4.2 and 4.5). nih.gov This highlights that the nature of the organic matter, not just its quantity, plays a significant role in the retention of phenanthrene. nih.govtandfonline.comdukeupress.edu

Table 1: Reported Log Koc and Koc Values for Phenanthrene in Various Soils and Sediments

| Soil/Sediment Type | Log Koc | Koc Value | Reference |

|---|---|---|---|

| Coarse Silt Fractions (Doe Run and Hickory Hill, Georgia) | 4.36 | 22,909 | nih.gov |

| Brown Soil (Lethbridge, Alberta) | - | 9,750 | nih.gov |

| Dark Brown Soil (Lethbridge agricultural) | - | 9,180 | nih.gov |

| Black Soil (Alberta Ellerslie Research Station) | - | 21,080 | nih.gov |

| Peat Soil (Pahokee peat) | - | 11,150 | nih.gov |

| Zook Soils (Soil) | - | 13,300 | nih.gov |

| Zook Soils (Coarse Silt) | - | 20,700 | nih.gov |

| Zook Soils (Pine Silt) | - | 13,100 | nih.gov |

| Zook Soils (Clay) | - | 16,000 | nih.gov |

| Sparta Soils (Soil) | - | 18,900 | nih.gov |

| Sparta Soils (Coarse Silt) | - | 24,800 | nih.gov |

| Sparta Soils (Pine Silt) | - | 15,800 | nih.gov |

| Sparta Soils (Clay) | - | 25,300 | nih.gov |

| Median of 12 different soils | ~4.5 | ~31,600 | nih.gov |

| Topsoils (Faardrup) | - | 10,758 - 15,234 | scispace.com |

| Topsoils (Estrup) | - | 9,662 - 19,113 | scispace.com |

Sediment particle size and mineral composition also influence phenanthrene sorption. Generally, sorption capacity increases as particle size decreases. capes.gov.brtandfonline.com This is often attributed to the higher total organic carbon content typically found in finer particles. capes.gov.br However, the increase in sorption is not always directly proportional to the increase in TOC content. nih.gov

Clay minerals, a significant component of many sediments, can directly sorb phenanthrene. tandfonline.comacs.org The sorption mechanism is thought to be a physical process, potentially involving capillary condensation within the porous network of the clay particles. acs.org The presence of certain cations on the clay surface can also enhance phenanthrene sorption through cation-π interactions. ut.ac.irresearchgate.net For instance, soils containing only clay minerals have been shown to sorb more phenanthrene than soils with only soil organic matter, based on equivalent solid mass. tandfonline.com Studies have also indicated that amending sediment fractions with black carbon increases the sorption capacity and affinity for phenanthrene, with a more pronounced effect in coarser fractions. researchgate.netnih.gov

Salinity is a key factor that influences the partitioning of phenanthrene between the aqueous phase and sediments, particularly in estuarine and marine environments. researchgate.net An increase in salinity generally leads to a "salting-out" effect, which reduces the solubility of hydrophobic compounds like phenanthrene in the aqueous phase. nih.govnih.govoup.com This decreased solubility, in turn, promotes the partitioning of phenanthrene onto sediments. tandfonline.comresearchgate.netoup.com

Research has shown that the adsorption capacity of sediments for PAHs, including phenanthrene, is directly proportional to salinity. tandfonline.com The salting-out constants for phenanthrene have been reported to be in the range of 0.292 to 0.296 L/mol. tandfonline.com Furthermore, salinity can influence the effectiveness of surfactants used in sediment remediation. For example, the reduction of phenanthrene sorption by an anionic surfactant was more pronounced in a saline system, suggesting higher soil washing effectiveness in such environments. nih.gov Conversely, the immobilization of phenanthrene by a cationic surfactant was significantly enhanced with increasing salinity. nih.gov

The equilibrium relationship between the concentration of phenanthrene in the sediment and in the water is described by sorption isotherms. The Freundlich and Langmuir models are commonly used to describe these isotherms. The Freundlich model is often found to be a good fit for phenanthrene sorption on various sediments, indicating heterogeneous sorption sites. tandfonline.comresearchgate.netnih.gov

Kinetic models are used to describe the rate at which phenanthrene sorbs to and desorbs from sediments. These models are crucial for predicting the time-dependent fate of phenanthrene in aquatic systems. Common kinetic models include the pseudo-first-order and pseudo-second-order models. The sorption process is often biphasic, with an initial rapid sorption phase followed by a slower, more gradual uptake. cluin.org This biphasic pattern is thought to be due to initial surface adsorption followed by slower diffusion into the internal matrix of the organic matter and sediment particles. cluin.org

Volatilization Processes from Aqueous Phases

Volatilization is the process by which a chemical transfers from the aqueous phase to the atmosphere. For phenanthrene, volatilization from water surfaces is considered an important environmental fate process. nih.gov The tendency of a chemical to volatilize is quantified by its Henry's Law constant. The Henry's Law constant for phenanthrene is approximately 4.23 x 10⁻⁵ atm-m³/mol, which suggests a moderate potential for volatilization when dissolved in water. tpsgc-pwgsc.gc.canih.gov

The rate of volatilization is influenced by factors such as water temperature, turbulence, and the depth of the water body. Estimated volatilization half-lives for a model river and a model lake are 1.3 and 13.7 days, respectively. nih.gov However, the strong adsorption of phenanthrene to suspended solids and sediment can significantly reduce its volatilization from the water column. nih.gov When adsorption is considered, the estimated volatilization half-life from a model pond can range from 26 to 70 months. nih.gov

The direction of the air-water exchange of phenanthrene can vary depending on the relative concentrations in the air and water. In some cases, particularly in urbanized or industrialized areas, the water can act as a sink for airborne phenanthrene, with a net depositional flux from the atmosphere to the water. nih.govdss.go.th In other situations, especially where water concentrations are elevated due to contamination, there can be a net volatilization flux from the water to the air. uw.eduacs.org Seasonal variations can also influence the direction of flux, with stronger absorptive fluxes in the dry season and weaker volatilization in the wet season in some regions. uw.edu

Table 2: Henry's Law Constants for Phenanthrene

| Henry's Law Constant (atm·m³/mol) | Temperature (°C) | Reference |

|---|---|---|

| 4.23 x 10⁻⁵ | Not Specified | nih.gov |

| 4 x 10⁻⁵ | Not Specified | tpsgc-pwgsc.gc.ca |

| 0.49 | 5 | chemicalbook.com |

| 1.80 | 15 | chemicalbook.com |

| 3.35 | 25 | chemicalbook.com |

| 7.89 | 35 | chemicalbook.com |

Interactions with Dissolved Organic Matter (DOM) in Aquatic Environments

Dissolved organic matter (DOM) in aquatic environments can significantly influence the fate and transport of phenanthrene. DOM, which consists of a complex mixture of organic molecules such as humic and fulvic acids, can bind with phenanthrene in the water column. nih.govinra.frscialert.net This interaction can increase the apparent solubility of phenanthrene, facilitating its transport in the aqueous phase. nih.govinra.fr

The binding of phenanthrene to DOM can also affect its bioavailability. By sequestering phenanthrene, DOM can reduce its availability for uptake by aquatic organisms. scialert.netnih.govresearchgate.net However, in some cases, DOM can enhance the bioavailability of phenanthrene by acting as a carrier, facilitating its transfer to microbial degraders. nih.govinra.fr For example, some components of DOM, such as proteins and tyrosine, can stimulate the biological activity of phenanthrene-degrading bacteria. nih.govinra.fr The presence of DOM can also inhibit the degradation of phenanthrene by acting as a competitive substrate for degrading enzymes. scialert.net The nature and source of the DOM are important factors determining the extent and outcome of these interactions. nih.govinra.fr

Mechanisms of Phenanthrene Apparent Solubility Enhancement by DOM

Dissolved Organic Matter (DOM) plays a critical role in increasing the apparent solubility of hydrophobic organic compounds (HOCs) like phenanthrene in water. This enhancement is not a true increase in solubility but rather a partitioning process where phenanthrene molecules associate with DOM macromolecules, creating a pseud-soluble phase. The primary mechanism is the partitioning of phenanthrene into the hydrophobic microenvironments within the three-dimensional structure of DOM molecules. sfu.ca

Humic substances, a major component of DOM, possess both hydrophobic (aromatic rings, aliphatic chains) and hydrophilic (carboxyl, hydroxyl) functional groups. This dual nature allows them to act as a bridge between the nonpolar phenanthrene and the polar water medium. The hydrophobic core of humic acid aggregates provides a favorable domain for phenanthrene to escape the aqueous phase. scialert.netnih.gov This complexation effectively sequesters the pollutant from direct enzymatic degradation but also increases its mobility in aquatic systems. scialert.net The formation of these phenanthrene-DOM complexes is a key factor governing the contaminant's bioavailability and transport potential. nih.gov Studies have also shown that synthetic surfactants, which form micelles, can similarly enhance the apparent solubility of phenanthrene, demonstrating the general principle of partitioning into hydrophobic cores. acs.org

Spectroscopic Characterization of Phenanthrene Binding to DOM

The interaction between phenanthrene and DOM is extensively studied using spectroscopic techniques, primarily fluorescence spectroscopy. mdpi.com Phenanthrene is a fluorescent molecule, and its fluorescence is quenched upon binding to DOM. This quenching phenomenon is the basis for quantifying the binding affinity.

The Stern-Volmer equation is a widely used model to analyze this fluorescence quenching data. nih.govresearchgate.netcas.cn The model relates the decrease in fluorescence intensity to the concentration of the quencher (DOM), allowing for the calculation of a binding or partition coefficient (often denoted as K_DOC or K_om). cas.cn This provides a quantitative measure of the strength of the interaction.

More advanced techniques like Excitation-Emission Matrix (EEM) spectroscopy combined with Parallel Factor Analysis (PARAFAC) are used to deconstruct the complex fluorescence signals of DOM itself. nih.govresearchgate.netnomresearch.cnacs.org EEM-PARAFAC can identify and quantify different fluorescent components within the DOM pool, such as humic-like and protein-like substances. acs.orgnih.gov By observing how the fluorescence of each component changes upon the addition of phenanthrene, researchers can determine the specific binding properties of these individual DOM fractions. acs.orgnih.gov Two-dimensional correlation spectroscopy can further elucidate the sequence and specifics of how different ligands within the DOM structure bind with phenanthrene. acs.org

Influence of DOM Quality, Quantity, and Molecular Weight on Binding Affinity

The extent to which phenanthrene binds to DOM is not uniform and depends heavily on the characteristics of the DOM.

DOM Quality (Aromaticity and Source): The chemical composition, or quality, of DOM is a primary determinant of binding affinity. DOM with a higher degree of aromaticity and humification generally exhibits stronger binding capabilities for phenanthrene. mdpi.comnih.govsci-hub.se This is because the aromatic structures in DOM provide favorable π-π stacking interactions with the aromatic rings of phenanthrene. cas.cn Consequently, terrestrial DOM, which is typically rich in aromatic humic substances, tends to have a higher binding affinity than microbially-derived DOM, which may have more protein-like character. nih.govresearchgate.net Microbial degradation of DOM can alter its structure, often leading to an increase in aromatic condensed structures and enhancing the extent of phenanthrene binding. researchgate.netnih.gov

DOM Quantity: The concentration of DOM in the water directly influences the extent of phenanthrene complexation. As the quantity of DOM increases, the capacity of the system to bind phenanthrene also increases, leading to higher concentrations of the compound in the "dissolved" phase.

Molecular Weight: Higher molecular weight (HMW) fractions of DOM, such as humic acids, generally show a greater affinity for binding with phenanthrene compared to lower molecular weight (LMW) fractions like fulvic acids. mdpi.comsci-hub.se HMW DOM typically has a more condensed, hydrophobic, and aromatic structure, providing more effective binding sites. mdpi.comsci-hub.se

The following table summarizes research findings on the binding affinity of phenanthrene to different DOM types.

| DOM Source/Type | Key Finding | Binding Coefficient (log K_HS / log K_DOC) | Reference |

| Sediment Humic Substances | Higher molecular weight fractions (HHS, MHS) showed significantly higher sorption than the low molecular weight fraction (LHS). | HHS: 4.43 ± 0.21, MHS: 4.41 ± 0.21, LHS: 4.04 ± 0.09 | mdpi.com |

| Soil DOM (4 land uses) | Binding capacities of humic-like components were stronger than protein-like components. | Not directly reported as log K, but a potential binding index (Fk) showed the order: Cropland > Forest > Meadow > Greenhouse. | nih.govresearchgate.net |

| Peat Humic Acid on Clay | Phenanthrene sorption was higher when humic acid adopted a "coiled" configuration at lower pH. | Koc values were higher for PHA-kaolinite complexes than for PHA-montmorillonite complexes. | acs.org |

| Lake Water DOM | Hydrophobic neutral fraction exhibited higher sorption ability for pyrene (B120774) (a similar PAH) than more polar acidic fractions. | KDOC values increased with decreasing pH, indicating hydrophobic interactions control binding. | cas.cn |

| Microbially Altered DOM | Biodegraded DOM showed increased isotherm nonlinearity and a greater extent of phenanthrene binding. | A negative relationship was found between specific UV absorbance (SUVA) and the Freundlich n values. | nih.gov |

Role of Humic Substances and Fluorescent Components in Phenanthrene Complexation

Humic Substances (HS): As the most abundant fraction of DOM in many natural waters, humic substances (including humic acid and fulvic acid) are the dominant players in phenanthrene complexation. scialert.netrsc.org Humic acid, with its higher molecular weight and aromaticity, is particularly effective at binding phenanthrene. mdpi.comresearchgate.net The binding can be so significant that it reduces the availability of phenanthrene for other processes like biodegradation. nih.govrsc.org Studies have also investigated the complexation of phenanthrene with humic acid-protein complexes, finding that the formation of these complexes can enhance binding capacity beyond the sum of the individual components. nih.gov

Fluorescent Components: EEM-PARAFAC analysis allows for the differentiation of DOM into distinct fluorescent components, which serve as proxies for different chemical fractions. Research consistently shows that humic-like fluorescent components have a much stronger binding capacity for phenanthrene than protein-like (e.g., tryptophan-like) components . nih.govresearchgate.netresearchgate.net The ligands within humic-like components, which are more humified and aromatic, are more effective at quenching phenanthrene's fluorescence, indicating stronger complexation. acs.orgnih.gov This spectroscopic evidence reinforces the idea that the humified, aromatic fractions of DOM are the primary drivers of phenanthrene binding in aquatic systems.

Transport Dynamics in Fluvial and Groundwater Systems

The movement of phenanthrene through rivers and groundwater is controlled by its partitioning between water, solid particles (sediments and soils), and mobile colloids.

Sediment-Associated Transport and Resuspension Effects

Due to its hydrophobicity, phenanthrene strongly sorbs onto organic carbon present in suspended particles and bed sediments. epa.govclu-in.org This process makes sediments the primary sink for phenanthrene in many aquatic systems. canada.cacsic.es The transport of phenanthrene in rivers is therefore closely linked to the transport of sediments. clu-in.org

Suspended Load: Phenanthrene adsorbed to fine-grained particles like silts and clays (B1170129) can be transported over long distances as part of the suspended load. clu-in.org

Bed Load: Heavier particles with adsorbed phenanthrene move along the riverbed as part of the bed load.

Resuspension: Sediments are not a permanent sink. Physical disturbances such as high flow events (floods), dredging, or bioturbation (the activity of benthic organisms) can resuspend bed sediments. clu-in.org This resuspension reintroduces the particle-bound phenanthrene back into the water column, where it can be transported further downstream or become available for dissolution and biological uptake. The aging of phenanthrene in sediment can lead to tighter binding over time, potentially reducing its rate of desorption. epa.gov The dynamic of sorption, deposition, and resuspension is a critical factor in the long-term fate and persistence of phenanthrene in fluvial environments. nih.gov

Colloid-Facilitated Transport and Mobilization of Phenanthrene

In groundwater systems, where water flow is much slower and occurs through porous media, the transport of strongly sorbing contaminants like phenanthrene is expected to be highly retarded. epa.gov However, the presence of mobile colloids can significantly enhance its mobility. taylorandfrancis.comusgs.gov Colloids are very small particles (typically 1 nm to 1 µm) that can remain suspended in groundwater and include mineral fragments (clays, metal oxides), organic macromolecules (humic substances), and microorganisms. taylorandfrancis.com

The mechanism involves phenanthrene sorbing to these mobile colloids. The resulting phenanthrene-colloid complex is then transported with the groundwater flow, effectively bypassing the sorption sites on the stationary aquifer matrix. taylorandfrancis.comusgs.govascelibrary.org This process can lead to contaminant transport over much greater distances and at faster rates than predicted by conventional models that only consider dissolved-phase transport and sorption to immobile solids. usgs.govascelibrary.org

Several conditions must be met for colloid-facilitated transport to be significant taylorandfrancis.com:

A sufficient concentration of mobile colloids must be present.

The contaminant must have a high partition coefficient for sorption onto the colloids.

The colloids themselves must have a low deposition or filtration rate within the porous medium.

Field studies have confirmed this phenomenon, for instance, at a crude oil-contaminated site where phenanthrene was observed to travel farther than expected due to its association with iron-rich colloidal particles. usgs.gov

Pore Water Transport and Interstitial Fluid Dynamics

The movement of phenanthrene through sediment and soil is significantly influenced by its behavior within pore water—the water that fills the spaces between solid particles—and the dynamics of these interstitial fluids. The transport of phenanthrene in these subsurface environments is governed by a combination of advection, dispersion, and diffusion processes, which are intricately linked to the compound's partitioning behavior between the solid, aqueous, and, in some cases, colloidal phases.

Advection and Dispersion: Advection is the transport of phenanthrene along with the bulk flow of groundwater. lmnoeng.com The velocity of this transport is influenced by the hydraulic gradient and the porosity of the medium. lmnoeng.com Dispersion refers to the spreading of the contaminant plume due to variations in water velocity within the pore spaces and through molecular diffusion. lmnoeng.com Together, advection and dispersion are primary mechanisms for the large-scale movement of dissolved phenanthrene in groundwater systems. dtic.milsfu.ca However, the actual velocity of phenanthrene is often slower than the groundwater velocity due to retardation. lmnoeng.com

Diffusion: Diffusion is the movement of a substance from an area of higher concentration to one of lower concentration. In the context of pore water, this includes molecular diffusion in the aqueous phase and diffusion into and out of the porous sediment or soil particles. dss.go.th Studies have shown that the transport of hydrophobic organic contaminants like phenanthrene in groundwater often occurs under non-equilibrium conditions due to very slow sorption and desorption kinetics. dss.go.th The time required to reach equilibrium can range from months to years, a phenomenon often limited by the retarded diffusion within the intraparticle pore space or into the soil organic matter. dss.go.th

Partitioning and its Influence on Transport: The transport of phenanthrene in pore water is fundamentally controlled by its partitioning between the aqueous phase and the surrounding solid matrix. researchgate.net Phenanthrene is a hydrophobic compound, meaning it has a low solubility in water and a strong tendency to adsorb to organic matter and the surfaces of mineral particles within sediments and soils. cluin.orgtpsgc-pwgsc.gc.ca This partitioning behavior is quantified by the sediment-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).

Research has shown that the in-situ sediment-porewater partition coefficients (Koc's) of polycyclic aromatic hydrocarbons (PAHs), including phenanthrene, increase with the organic carbon content and even more strongly with the amount of clay and silt in the sediment. researchgate.net This indicates that the nature of the sediment plays a crucial role in the mobility of phenanthrene. For instance, in studies of the Ondo coastal area in Nigeria, the mean total PAH concentrations were found to be between 0.16 to 8.88 μg g−1 in sediments and up to 2.95 μg L−1 in porewaters, with phenanthrene being one of the dominant PAHs. researchgate.net

Interstitial Fluid Dynamics: The dynamics of interstitial fluids, including flow velocity and direction, are critical in determining the rate and extent of phenanthrene transport. In contaminated sediment beds, polymeric passive samplers have been used to measure porewater concentrations by modeling the diffusion of chemicals between the sampler and the sediment. nih.gov These studies provide insights into the site-specific mass transfer behavior of phenanthrene. Long-term monitoring of capped sediments, such as in the Grand Calumet River, has shown that while capping can reduce pore water concentrations of phenanthrene, the slow migration of contaminants through porous media requires extended observation periods to assess remediation effectiveness. nih.gov

The following interactive data table summarizes key parameters related to phenanthrene transport in pore water from various studies.

| Parameter | Value | Location/Study Details | Source |

| Mean Total PAH Concentration (Sediment) | 0.16 - 8.88 µg/g | Ondo Coastal Area, Nigeria | researchgate.net |

| Mean Total PAH Concentration (Porewater) | Ondo Coastal Area, Nigeria | researchgate.net | |

| Log K'oc (SPM-water) | 2.8 - 4.5 | Salt River | researchgate.net |

| Log K'oc (Sediment-water) | 4.6 - 6.0 | Salt River | researchgate.net |

| Phenanthrene Concentration (Porewater) | 0.035 ± 0.006 mg/L | Polluted Soil (Anaerobic Biodegradation Study) | mdpi.com |

| Phenanthrene Leaching Rate (Aged) | 1.2% per day | Lima Loam (Continuous-flow leaching) | oup.com |

This table is interactive. Click on the headers to sort the data.

Bioavailability and Associated Biological Uptake of Phenanthrene in Aquatic Organisms

Factors Modulating Phenanthrene (B1679779) Bioavailability in Aquatic Biota

The bioavailability of phenanthrene in aquatic environments is not static; it is influenced by a complex interplay of physical, chemical, and biological factors. These factors determine the concentration of phenanthrene that is freely dissolved in the water and available for absorption by aquatic organisms.

The route of exposure significantly impacts the bioavailability and subsequent uptake of phenanthrene by aquatic organisms. Research has shown a marked difference in accumulation when organisms are exposed to phenanthrene dissolved in the water column versus phenanthrene bound to sediment particles.

For many benthic invertebrates, the primary route of exposure is expected to be through sediment. However, studies on several amphipod species have demonstrated that the bioaccumulation of phenanthrene was substantially higher, by up to 24 times, from water-only exposure compared to uptake from sediment epa.gov. This suggests that the freely dissolved phenanthrene in interstitial (pore) water is more readily bioavailable than the fraction adsorbed to sediment particles.

The accumulation of sediment-associated phenanthrene by the amphipod Diporeia spp. is limited by both the rate at which the chemical desorbs from sediment into the pore water and the rate of accumulation through the ingestion of sediment particles epa.gov. Because of these limitations, the concentration of phenanthrene in sediment required to produce biological effects was found to be approximately 20 times greater than what would be predicted using an equilibrium-partitioning approach, which primarily considers the dissolved phase epa.gov. This highlights that while sediment is a major reservoir for phenanthrene, its direct uptake from this matrix is less efficient than from the water column. Planktonic algae have also been shown to have a much higher enrichment capacity for PAHs like phenanthrene compared to sediment mdpi.com.

Sediment organic matter is a key factor controlling the fate and bioavailability of hydrophobic compounds like phenanthrene. Both the amount (quantity) and the type (quality) of organic matter can significantly modify the partitioning of phenanthrene between sediment and pore water, thereby affecting its availability to benthic organisms.

A study using formulated sediments with varying organic carbon content (from 2% to 8%) and different types of organic matter investigated the effects on the benthic organisms Chironomus riparius and Hyalella azteca tandfonline.com. The results indicated that both the quality and quantity of organic matter influenced the acute toxicity of phenanthrene tandfonline.com. This suggests that different types of organic matter have varying capacities to bind phenanthrene, which in turn alters its bioavailability. For some PAHs, bioavailability has been observed to be controlled more by the polarity of the organic carbon, where bioavailability increases as the organic matter becomes more nonpolar researchgate.net.

The widespread presence of microplastics in aquatic ecosystems introduces another layer of complexity to phenanthrene's bioavailability. Due to their hydrophobic nature and large surface area, microplastics can adsorb and concentrate organic pollutants like phenanthrene from the surrounding water researchgate.netnih.gov.

The sorption capacity for phenanthrene varies depending on the type of microplastic. Studies have shown the following order of adsorption capacity for different polymers: polyethylene (B3416737) (PE) > polystyrene (PS) > polyvinylchloride (PVC) nih.gov. This interaction can act as a transport vector for phenanthrene, potentially transferring it through different parts of the aquatic environment nih.gov.

Environmental factors such as temperature and salinity play a crucial role in modulating the bioconcentration of phenanthrene in aquatic organisms. These variables can influence both the physiological state of the organism and the physicochemical properties of phenanthrene itself.

Salinity: Salinity can affect the solubility of hydrophobic compounds in water through a "salting-out" effect, where increased salt concentration decreases the solubility of the organic substance, thereby increasing its partitioning into organisms. The change in water solubility between freshwater and a marine environment can correspond to a 1.4-fold change in biota-water partitioning researchgate.net. Studies on phenanthrene mineralization have shown that rates are significantly related to increasing salinity, with higher rates observed in more saline environments nih.gov. This suggests that the microbial communities responsible for degradation are influenced by salinity, which in turn affects the persistence and bioavailability of phenanthrene nih.gov.

The combined effects of these variables can be significant. The table below illustrates the estimated impact of temperature and salinity on the Equilibrium Partitioning (EqP)-based Bioconcentration Factor (BCF) for phenanthrene in a model organism.

| Organism Composition | Environment | Temperature | Estimated BCF (L/kg) |

|---|---|---|---|

| 5% Lipid, 15% Protein | Freshwater | 25 °C | 3,510 |

| 2 °C | 6,940 | ||

| Marine | 25 °C | 4,910 | |

| 2 °C | 9,715 | ||

| 2% Lipid, 15% Protein | Freshwater | 25 °C | 1,570 |

| 2 °C | 3,110 | ||

| Marine | 25 °C | 2,200 | |

| 2 °C | 4,350 |

Data sourced from a critical review on phenanthrene bioaccumulation, based on Equilibrium Partitioning (EqP) models ignoring biotransformation researchgate.net.

Modeling Bioconcentration and Tissue Residues in Aquatic Organisms

Modeling is a crucial tool for predicting the extent to which phenanthrene will accumulate in the tissues of aquatic organisms. These models integrate the physicochemical properties of the chemical with the biological characteristics of the organism and environmental conditions to estimate tissue residues.

Bioconcentration Factors (BCFs): The Bioconcentration Factor (BCF) is a key metric used in risk assessment. It is defined as the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at a steady state rivm.nl. BCFs are often modeled as a first-order process, representing the ratio of the chemical uptake rate to the elimination rate nih.gov. For phenanthrene, a wide range of BCF values has been reported for various aquatic species, reflecting differences in metabolic capacity, lipid content, and experimental conditions.

In European legislation, chemicals are categorized based on their BCF values: not bioaccumulative (BCF < 2000 L/kg), bioaccumulative (BCF 2000-5000 L/kg), and very bioaccumulative (BCF > 5000 L/kg) rivm.nl. Phenanthrene has been categorized as 'bioaccumulative' in fish rivm.nl. It is important to note that invertebrates like mussels are often less capable of metabolizing PAHs compared to fish, which can result in higher accumulation in these organisms rivm.nl.

The table below presents a selection of reported BCF values for phenanthrene in different aquatic organisms.

| Organism | Species | BCF Value (L/kg) | Reference |

|---|---|---|---|

| Sheepshead Minnow | Cyprinodon variegatus | 2,229 | rivm.nl |

| Fathead Minnow | Pimephales promelas | 3,611 (Kinetic) | rivm.nl |

| Fathead Minnow | Pimephales promelas | 5,100 (Day 28) | rivm.nl |

| Oligochaete | Stylodrilus heringianus | 5,222 | rivm.nl |

| Molluscs (general) | - | < 2,000 (max 1,280) | rivm.nl |

| Water Flea | Daphnia magna | 324 (log BCF of 2.51) | epa.gov |

| Aquatic Plant | Lemna gibba | 11 - 92 | rivm.nl |

Partitioning Models: Equilibrium partitioning (EqP) models are foundational in predicting the bioavailability and toxicity of sediment-associated contaminants like phenanthrene epri.comepa.govepa.gov. The EqP approach is based on the principle that a nonionic chemical in sediment will partition between sediment organic carbon, interstitial water, and benthic organisms epa.gov. At equilibrium, the concentration in one phase can be used to predict the concentrations in the others. The key parameter in this model is the organic carbon-water (B12546825) partition coefficient (Koc), which describes the ratio of the chemical's concentration in water to its concentration in organic carbon epa.govusgs.gov.

By using the EqP approach, regulators can establish Equilibrium Partitioning Sediment Benchmarks (ESBs), which are concentrations of a chemical in sediment that are considered protective of benthic organisms epri.comepa.gov. This methodology accounts for the variability in bioavailability across different sediments by normalizing the chemical concentration to the sediment's organic carbon content researchgate.netepa.gov.

Kinetic Considerations in Phenanthrene Bioaccumulation

The bioaccumulation of phenanthrene in aquatic organisms is a dynamic process governed by the kinetics of uptake from the surrounding environment and elimination from the organism's tissues. The balance between these two processes determines the extent to which phenanthrene will accumulate over time, ultimately reaching a steady-state concentration under constant exposure conditions. The kinetics are influenced by a variety of biological and environmental factors.

The uptake of phenanthrene from the water column occurs primarily through passive diffusion across respiratory surfaces and the epidermis. The rate of this uptake is influenced by the organism's surface-area-to-volume ratio, with smaller organisms generally exhibiting faster uptake rates. For instance, studies on coastal marine diatoms have shown that the smaller Thalassiosira pseudonana has cell surface uptake and depuration rate constants that are two to three times greater than the larger Thalassiosira weissflogii, which is consistent with the 2.8-fold difference in their surface-area-to-volume ratios nih.gov.

Once absorbed, phenanthrene is distributed throughout the organism's tissues. The rate of elimination, which includes processes such as metabolic biotransformation and excretion, counteracts the uptake process. Many aquatic organisms, particularly vertebrates like fish, can metabolize polycyclic aromatic hydrocarbons (PAHs) like phenanthrene into more water-soluble forms, which facilitates their excretion rivm.nl. This metabolic capability can significantly reduce the net bioaccumulation of phenanthrene. In contrast, some invertebrates, such as mussels, have a lower capacity for PAH metabolism, which can lead to higher bioaccumulation in their tissues rivm.nl.

The kinetics of phenanthrene bioaccumulation can be quantified using several key parameters, including the uptake rate constant (k₁), the elimination or depuration rate constant (k₂), the bioconcentration factor (BCF), and the time to reach steady-state. The BCF is a measure of the extent of chemical accumulation in an organism from the water at steady state and is calculated as the ratio of the concentration in the organism to the concentration in the water.

Research has provided valuable data on these kinetic parameters for a range of aquatic species. For example, in the keystone Arctic zooplankton species, Calanus finmarchicus, phenanthrene was observed to accumulate rapidly, reaching a steady state within 96 hours of exposure nih.gov. In a study with the Mediterranean mussel, Mytilus galloprovincialis, the kinetic rate constants for uptake were found to vary between 93 and 177, while the depuration rate constants ranged from 0.18 to 0.25 over an 11-day uptake and subsequent 11-day depuration period researchgate.net. A negative correlation was noted between the phenanthrene concentrations and the kinetic rate constants researchgate.net.

The following tables summarize key kinetic data for phenanthrene bioaccumulation in various aquatic organisms as reported in scientific literature.

Phenanthrene Bioaccumulation Kinetic Parameters in Various Aquatic Species

| Organism | Species | Uptake Rate Constant (k₁) | Depuration Rate Constant (k₂) | Bioconcentration Factor (BCF) | Time to Steady State |

|---|---|---|---|---|---|

| Diatom | Thalassiosira pseudonana | - | - | - | - |

| Diatom | Thalassiosira weissflogii | - | 0.56 d⁻¹ nih.gov | - | - |

| Copepod | Calanus finmarchicus | - | - | - | 96 hours nih.gov |

| Mussel | Mytilus galloprovincialis | 93-177 researchgate.net | 0.18-0.25 researchgate.net | 441-701 researchgate.net | - |

| Amphipod | Diporeia spp. | - | - | - | - |

| Mayfly | Hexagenia limbata | - | - | >2000 L/kg rivm.nl | - |

| Oligochaete | Stylodrilus heringianus | - | - | 5222 L/kg rivm.nl | - |

| Fish (Sheepshead Minnow) | Cyprinodon variegatus | - | - | 2229 L/kg rivm.nl | - |

| Fish (Fathead Minnow) | Pimephales promelas | - | - | 3611 L/kg (kinetic) rivm.nl, 5100 L/kg (at day 28) rivm.nl | - |

The lipid content of an organism is another critical factor influencing the bioaccumulation kinetics of hydrophobic compounds like phenanthrene. Because phenanthrene is lipophilic, it tends to partition into the lipid-rich tissues of aquatic organisms. Consequently, organisms with a higher lipid content often exhibit higher BCF values. For instance, in the mayfly Hexagenia limbata, BCFs were found to be clearly dependent on the lipid content of the organism rivm.nl.

Environmental factors also play a role in modifying the bioaccumulation kinetics of phenanthrene. The presence of dissolved organic matter (DOM) in the water can reduce the bioavailability of phenanthrene to aquatic organisms by binding to the compound and making it less available for uptake. Similarly, the presence of other particulates, such as carbon nanotubes, can influence the bioavailability and toxicity of phenanthrene nih.gov.

It is also important to consider the route of exposure. While uptake from water is a primary pathway, for benthic organisms, ingestion of contaminated sediment can be a significant route of exposure tandfonline.com. The bioaccumulation of phenanthrene by three amphipod species was found to be much higher (up to 24 times) from water-only exposure compared to uptake from sediment epa.gov. The accumulation of sediment-associated phenanthrene by the amphipod Diporeia spp. was limited by both the rate of desorption from sediment to interstitial water and the rate of accumulation through ingestion epa.gov.

Degradation and Transformation Pathways of Phenanthrene in Aqueous Media

Biodegradation in Aqueous and Sediment Ecosystems

The microbial breakdown of phenanthrene (B1679779) is a critical process in its natural attenuation. A diverse range of microorganisms in water and sediment have evolved the metabolic capacity to utilize phenanthrene as a source of carbon and energy. oup.com

Characterization of Microbial Communities Involved in Phenanthrene Degradation

A wide array of bacteria, fungi, and algae have been identified as capable of degrading phenanthrene. In both freshwater and marine environments, bacterial genera such as Pseudomonas, Mycobacterium, Alcaligenes, Vibrio, Sphingomonas, and Rhodococcus are commonly implicated in phenanthrene biodegradation. nih.govfrontiersin.org For instance, Pseudomonas putida has been shown to degrade phenanthrene, and a bacterial consortium, designated as Pyr01, has also been isolated from a PAH-polluted site for this purpose. nih.gov In Antarctic soils contaminated with diesel fuel, Sphingobium xenophagum demonstrated a high capacity for phenanthrene degradation. frontiersin.org

Under anaerobic conditions, such as those found in some sediment layers, microbial communities involving genera like Citrobacter, Pseudomonas, and the archaeal genus Methanosarcina may be involved in the degradation process. bioline.org.br Fungal species, particularly white-rot fungi like Phanerochaete chrysosporium, can also co-metabolize phenanthrene, often through the action of extracellular enzymes. ethz.chmdpi.com Furthermore, photosynthetic organisms, including a consortium dominated by Fischerella sp., have demonstrated the ability to degrade phenanthrene, achieving up to 92% removal in five days. nih.govmdpi.com The diversity of these microbial communities is vast, with studies reporting numerous unidentified isolates also capable of phenanthrene degradation. nih.gov

Table 1: Examples of Microbial Genera Involved in Phenanthrene Degradation

| Microbial Group | Genera | Environment |

| Bacteria | Pseudomonas, Mycobacterium, Alcaligenes, Vibrio, Sphingomonas, Rhodococcus, Burkholderia, Flavobacterium, Comamonas, Cycloclasticus | Marine and freshwater sediments, soils. nih.gov |

| Citrobacter, Methanosarcina (Archaea) | Anaerobic aquifer sediment. bioline.org.br | |

| Sphingobium xenophagum | Diesel-contaminated Antarctic soils. frontiersin.org | |

| Fungi | Phanerochaete chrysosporium | Terrestrial environments. ethz.chmdpi.com |

| Algae/Cyanobacteria | Fischerella sp. dominated consortium | Aquatic ecosystems. nih.govmdpi.com |

Molecular Mechanisms and Enzymatic Pathways of Microbial Degradation

The aerobic microbial degradation of phenanthrene typically begins with the oxidation of the aromatic ring. mdpi.com This initial and crucial step is catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the phenanthrene molecule. mdpi.com

The most common pathway involves the initial attack at the C-3 and C-4 positions, forming cis-3,4-dihydroxy-3,4-dihydrophenanthrene. mdpi.commdpi.com This intermediate is then dehydrogenated to 3,4-dihydroxyphenanthrene. Subsequent enzymatic reactions lead to ring cleavage, producing 1-hydroxy-2-naphthoic acid. mdpi.compjoes.com This key intermediate can then be further metabolized through two primary routes: the phthalic acid pathway or the naphthalene (B1677914) pathway, which ultimately leads to intermediates of the tricarboxylic acid (TCA) cycle. mdpi.compjoes.comresearchgate.net

Some bacteria, like Brevibacterium sp. and Pseudomonas sp., have been found to degrade phenanthrene via a novel pathway involving 1-naphthol. pjoes.com Fungi, in contrast, often utilize cytochrome P-450 monooxygenases and epoxide hydrolases to metabolize phenanthrene, producing a variety of hydroxylated products and conjugates. ethz.ch

Table 2: Key Enzymes and Intermediates in Phenanthrene Biodegradation

| Enzyme | Intermediate Compound | Subsequent Metabolite | Reference |

| Phenanthrene Dioxygenase | cis-3,4-dihydroxy-3,4-dihydrophenanthrene | 3,4-dihydroxyphenanthrene | mdpi.commdpi.com |

| Ring-hydroxylating Dehydrogenase | 3,4-dihydroxyphenanthrene | 1-hydroxy-2-naphthoic acid | mdpi.com |

| 1-hydroxy-2-naphthoic acid dioxygenase | 1-hydroxy-2-naphthoic acid | Phthalic acid or Salicylic (B10762653) acid | mdpi.compjoes.comresearchgate.net |

| Cytochrome P-450 Monooxygenase | Phenanthrene trans-dihydrodiols | Hydroxylated products | ethz.ch |

Evaluation of Cometabolism and Synergistic Microbial Interactions

Phenanthrene degradation is often enhanced by the presence of other organic compounds and through the cooperative activities of different microbial species. Cometabolism, the process where microorganisms degrade a compound they cannot use as a primary energy source, is a significant factor. For instance, fungi often cometabolize phenanthrene, transforming it into products that can be more readily degraded by bacteria. ethz.chimrpress.com

Synergistic interactions within microbial consortia are also crucial for efficient degradation. mdpi.com Mixed microbial cultures frequently exhibit higher degradation rates than individual strains. researchgate.netimrpress.com This is attributed to the complementary metabolic capabilities of different organisms, where the metabolic products of one species can be utilized by another, leading to a more complete breakdown of the pollutant. imrpress.com For example, the presence of phenanthrene has been shown to enhance the biodegradation of other PAHs like anthracene, fluorene, and pyrene (B120774). nih.gov The addition of anaerobic sludge and biochar has been shown to have a synergistic effect on the anaerobic biodegradation of phenanthrene in contaminated soils. mdpi.com

Seasonal Variations and Environmental Influences on Biodegradation Rates

The rate of phenanthrene biodegradation in natural environments is subject to seasonal fluctuations and is influenced by various environmental factors. Temperature is a key parameter, with many studies reporting faster degradation rates in warmer seasons like spring and summer. nih.gov However, this is not always the case, as some microbial communities adapted to colder temperatures can exhibit significant degradation activity in autumn and winter. nih.gov

A study on mangrove sediments found that phenanthrene biodegradation rates were higher in the wet season compared to the dry season. researchgate.netnih.gov This was attributed to higher nutrient availability from rainfall and a greater diversity of phenanthrene-degrading bacteria. researchgate.netnih.gov The composition of the microbial community can also shift significantly with the seasons, with different bacterial taxa being dominant in different periods. nih.govresearchgate.net For example, in mangrove sediments, Halomonas and Porticoccus were identified as key degraders in the dry and wet seasons, respectively. researchgate.netnih.gov Other factors influencing degradation rates include pH, with optimal conditions often around neutral pH (7.0), and the availability of nutrients such as nitrogen and phosphorus. nih.govmdpi.com

Table 3: Seasonal Phenanthrene Biodegradation Rates in Mangrove Sediments

| Season | Phenanthrene Concentration | Biodegradation Rate (mg kg⁻¹ sediment day⁻¹) | Reference |

| Wet Season | Low (150 mg kg⁻¹) | 11.58 | researchgate.netnih.gov |

| Moderate (600 mg kg⁻¹) | 14.51 | researchgate.netnih.gov | |

| High (1200 mg kg⁻¹) | 8.94 | researchgate.netnih.gov | |

| Dry Season | Low (150 mg kg⁻¹) | 3.51 | researchgate.netnih.gov |

| Moderate (600 mg kg⁻¹) | 12.56 | researchgate.netnih.gov | |

| High (1200 mg kg⁻¹) | 5.91 | researchgate.netnih.gov |

Photodegradation Processes in Aquatic Environments

In addition to biodegradation, photodegradation, the breakdown of molecules by light, is a major abiotic transformation process for phenanthrene in the environment. atlantis-press.com

Direct Photolysis Mechanisms of Phenanthrene in Water

Direct photolysis occurs when phenanthrene molecules directly absorb sunlight, leading to their chemical transformation. researchgate.net This process follows first-order kinetics, and studies have estimated the photodegradation half-life of phenanthrene in pure water under sunlight to be approximately 10.3 hours. nih.gov The primary mechanism is believed to involve the absorption of UV radiation, which excites the phenanthrene molecule to a higher energy state, making it more susceptible to reaction with oxygen. acs.org

The rate of direct photolysis is influenced by factors such as light intensity, with higher intensity leading to faster degradation. atlantis-press.com However, it appears to be largely unaffected by ionic strength (salinity) or dissolved oxygen levels, suggesting that the photodegradation lifetime of phenanthrene is primarily dependent on solar flux, which varies with time of day and season. nih.gov The presence of other substances, such as humic acids, can decrease the rate of direct photolysis by competitively absorbing light. nih.gov The photodegradation of phenanthrene can lead to the formation of various intermediates, including 9,10-phenanthrenequinone and (1,1'-biphenyl)-2,2'-dicarboxaldehyde. acs.orgmdpi.com

Impact of Dissolved Organic Matter (e.g., Humic Acids) on Photodegradation Kinetics

Dissolved organic matter (DOM), such as humic and fulvic acids, is naturally present in aquatic systems and can significantly influence the photodegradation of phenanthrene. The effect of DOM is complex, involving both inhibition and sensitization mechanisms.

The primary inhibitory effect of DOM is due to light screening. Humic substances are often colored and absorb light in the same spectral regions as phenanthrene. nih.govmdpi.com This competitive light absorption reduces the amount of light available to initiate phenanthrene's photodegradation, thereby decreasing the reaction rate. nih.gov Studies have shown that photolysis rate constants for phenanthrene can decrease significantly with increasing concentrations of humic acids. nih.gov In some cases, this decrease can be modeled based solely on the competitive light absorption by the humic substances. nih.gov

Conversely, DOM can also act as a photosensitizer. Upon absorbing light, DOM can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂), hydroxyl radicals (•OH), and triplet excited state DOM (³DOM*). lnu.edu.cn These reactive species can then react with and degrade phenanthrene, a process known as indirect photodegradation. The extent to which DOM enhances or inhibits photodegradation depends on the type and concentration of the DOM, as well as the specific PAH. For instance, some studies have found that humic acid can enhance the photocatalytic degradation of phenanthrene. researchgate.netnih.gov However, the effect can be concentration-dependent, with enhancement observed at lower concentrations and inhibition at higher concentrations due to the dominant light-screening effect. mdpi.com

The interaction between phenanthrene and DOM is a key factor. The binding of phenanthrene to DOM can either protect it from degradation or bring it into close proximity with the reactive species generated by the photo-excited DOM. The specific chemical composition of the humic substances plays a role in these interactions. mdpi.com

Influence of Light Intensity and Spectral Composition on Phototransformation

The rate and efficiency of phenanthrene phototransformation are directly influenced by the intensity and spectral characteristics of the light source.

Light Intensity: Generally, an increase in light intensity leads to a higher rate of photodegradation. nih.govmdpi.com This is because a higher light intensity means a greater number of photons are available to be absorbed by the phenanthrene molecules, leading to a faster rate of excitation and subsequent degradation reactions. mdpi.com

Spectral Composition: The wavelength of the irradiating light is a critical factor. Phenanthrene absorbs light in the UV region of the electromagnetic spectrum. researchgate.net The efficiency of photodegradation is highest when the wavelength of the incident light corresponds to the absorption maxima of phenanthrene. Different light sources, such as full-spectrum LED lights or UV lamps, will result in different degradation rates depending on how well their emission spectra overlap with phenanthrene's absorption spectrum. researchgate.net For example, studies have shown that the photodegradation rates of PAHs under a low-pressure UV mercury lamp (emitting at 254 nm) can be substantial. researchgate.net The photolysis rates of different PAHs vary due to their unique absorption spectra. researchgate.net

The environment in which photodegradation occurs also matters. For instance, the phototransformation of phenanthrene has been observed to be faster in ice compared to liquid water, which may be due to an enhanced luminous flux from reflected light on the ice surface. mdpi.com

Advanced Chemical Oxidation and Hydrothermal Decomposition

Application of Advanced Oxidation Processes (AOPs) for Phenanthrene Remediation

Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the in-situ generation of highly reactive and non-selective oxidants, primarily hydroxyl radicals (•OH), to degrade organic pollutants. ttu.ee AOPs have emerged as effective methods for the remediation of water contaminated with persistent organic pollutants like phenanthrene. ttu.ee

Various AOPs have been applied for phenanthrene degradation, including:

Ozonation (O₃): Ozone can directly react with phenanthrene or decompose to form hydroxyl radicals. acs.org

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals.

Ozone/H₂O₂: The combination of ozone and hydrogen peroxide enhances the production of hydroxyl radicals. acs.org

Photo-Fenton: This process uses UV light, hydrogen peroxide, and iron salts to generate hydroxyl radicals. ttu.ee

A kinetic model for AOPs has shown good results for compounds that react primarily with ozone, such as phenanthrene. acs.org The effectiveness of AOPs can be enhanced by combining them with other treatment methods. For example, coupling AOPs with biological treatments can be a cost-effective way to remove organic pollutants. mdpi.com

Sonochemical Degradation Mechanisms and Efficiencies in Aqueous Solutions

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid. The formation, growth, and violent collapse of these cavitation bubbles create localized "hot spots" with extremely high temperatures and pressures. These conditions lead to the thermal decomposition of water molecules into highly reactive hydroxyl radicals (•OH) and hydrogen atoms (•H).

The degradation of phenanthrene in an ultrasonic field can occur through two main mechanisms:

Pyrolysis: Volatile phenanthrene molecules can diffuse into the cavitation bubbles and undergo thermal decomposition at the high temperatures within the collapsing bubble.

Radical Attack: Non-volatile phenanthrene molecules at the bubble-liquid interface or in the bulk solution can be attacked by the hydroxyl radicals generated during cavitation.

The efficiency of sonochemical degradation is influenced by several factors, including ultrasound frequency, power output, initial contaminant concentration, and temperature. iwaponline.com For instance, one study found that the sonochemical degradation of phenanthrene reached 80% under specific operating conditions. iwaponline.com The presence of catalysts, such as ZnO nanoparticles, can enhance the degradation efficiency, a process known as sonocatalysis. iwaponline.com However, sonolysis alone may not always lead to complete degradation, and its effectiveness can be influenced by the sample matrix. iwaponline.com

Hydrothermal Oxidation and Supercritical Water Decomposition Mechanisms

Hydrothermal oxidation processes utilize the unique properties of water at high temperatures and pressures to decompose organic compounds. These reactions occur in an aqueous phase at conditions below (subcritical) and above (supercritical) the critical point of water (374 °C and 22.1 MPa). researchgate.netcapes.gov.br

Mechanism: At lower temperatures, the primary degradation pathway for PAHs like phenanthrene is thermal cracking. researchgate.netcapes.gov.br As the temperature increases, hydroxylation of the aromatic rings becomes more prominent, leading to a series of reactions including ring-opening and rearrangements. researchgate.netcapes.gov.br

Supercritical Water Oxidation (SCWO): In the supercritical state, water acts as a non-polar solvent, making organic compounds and oxidizing gases completely miscible. This single-phase environment eliminates mass transfer limitations, leading to very rapid and efficient oxidation. In the presence of an oxidant, SCWO has been shown to be a highly effective method for the destruction of PAHs, with destruction efficiencies of up to 99% being reported. researchgate.netcapes.gov.br The major intermediates formed during the SCWO of PAHs include aromatic acids and ketones, which are further broken down into smaller molecules and eventually mineralized to carbon dioxide and water. researchgate.net

The efficiency of hydrothermal oxidation is influenced by temperature, pressure, and reaction time. researchgate.netcapes.gov.br

Role of Specific Oxidants (e.g., Persulfate, Fenton Reagent) in Phenanthrene Abatement

Specific chemical oxidants are commonly used in AOPs to generate the reactive species necessary for phenanthrene degradation.

Persulfate (S₂O₈²⁻): Persulfate is a strong oxidant that can be activated to form the even more powerful sulfate (B86663) radical (SO₄•⁻). nih.gov Activation can be achieved through heat, UV light, or by using transition metal catalysts like ferrous iron (Fe²⁺). nih.govresearchgate.net Sulfate radical-based AOPs have shown great promise for the degradation of a wide range of organic contaminants, including phenanthrene. researchgate.net The use of iron-activated persulfate has been studied for the remediation of phenanthrene-contaminated soil and water. researchgate.netresearchgate.net The efficiency of this process can be enhanced by using chelating agents like citric acid to keep the iron in solution. researchgate.net

Fenton's Reagent (H₂O₂ + Fe²⁺): Fenton's reagent is a classic AOP that generates hydroxyl radicals through the reaction of hydrogen peroxide with ferrous iron. mdpi.com It is an effective method for the degradation of PAHs, including phenanthrene, in both water and soil. mdpi.comnih.gov The efficiency of the Fenton process is highly dependent on the pH (typically acidic conditions are favored) and the ratio of hydrogen peroxide to iron. mdpi.com The combination of Fenton's reagent with other technologies, such as electrokinetics (electro-Fenton), can enhance its effectiveness for soil remediation. mdpi.com

The following table provides a summary of research findings on the degradation of phenanthrene using specific oxidants.

| Oxidant System | Catalyst/Activator | Key Findings | Reference |

| Persulfate/Percarbonate | Citric Acid chelated-Fe(II) | Complete degradation of phenanthrene was achieved in 60 minutes under optimal conditions. The primary reactive species was identified as the hydroxyl radical. | researchgate.net |

| Persulfate | Diatomite-supported iron catalyst | Achieved 98% degradation of phenanthrene in contaminated soil after 168 hours. | mdpi.com |

| Fenton's Reagent | - | Can remove a significant percentage of 2-3 ring PAHs, but is less effective for higher molecular weight PAHs. | nih.gov |

| Citric-Fenton/Oxalic-Fenton | - | Degradation rates of up to 89.5% were achieved for bound PAH residues in soil. | mdpi.com |

Remediation Technologies for Phenanthrene Contaminated Water and Sediments

Ex-Situ Remediation Approaches

Ex-situ remediation involves the removal of contaminated materials for treatment elsewhere. These methods offer a controlled environment for effective decontamination.

Surfactant-Enhanced Washing and Extraction for Soil-Derived Aqueous Contamination

Soil washing is a prominent ex-situ technique for treating soils and sediments, which are significant sources of aqueous phenanthrene (B1679779) contamination. iwaponline.com The low water solubility and strong adsorption of phenanthrene to soil particles necessitate the use of enhancing agents like surfactants. iwaponline.compsu.edu Surfactants increase the solubility and mobility of hydrophobic organic compounds by forming micelles that encapsulate the pollutant, facilitating its removal from the soil matrix. psu.edu

The effectiveness of surfactant-enhanced soil washing depends on several factors, including surfactant type, concentration, and the composition of the washing solution. Studies have shown that mixed surfactant systems, particularly combinations of nonionic and anionic surfactants, can be more efficient than individual surfactants. acs.org For instance, a mixture of the nonionic surfactant Triton X-100 (TX100) and the anionic surfactant sodium dodecylbenzenesulfonate (SDBS) has demonstrated high efficiency in desorbing phenanthrene from soil. acs.org The synergistic effect in mixed micelles leads to a reduction in the amount of surfactant sorbed by the soil, making more surfactant available for phenanthrene solubilization. acs.org A study found that a TX100:SDBS mass ratio of 8:2 at a concentration of 3 g/L achieved a phenanthrene removal efficiency of 75.9%, comparable to using the nonionic surfactant alone at a higher concentration of 5 g/L. iwaponline.com Another investigation showed that a 1:9 mass ratio of TX100 to SDBS resulted in the highest phenanthrene desorption. acs.org

The selection of surfactants and operational parameters is critical for optimizing the removal process. Key factors influencing performance include stirring speed, washing duration, and liquid-to-solid ratio. psu.edu Research indicates that phenanthrene removal increases significantly with surfactant concentration up to a certain point (e.g., 5 g/L), after which the enhancement becomes less pronounced. psu.edu

| Surfactant System | Concentration | Phenanthrene Removal Efficiency | Reference |

| Triton X-100 (TX-100) | 3000 mg/L | 80.2% | tandfonline.com |

| Brij-35 | 3000 mg/L | 73.8% | tandfonline.com |

| Triton X-100 (TX100) : Sodium Dodecyl Sulfate (B86663) (SDS) (8:2 mass ratio) | 3 g/L | 75.9% | iwaponline.com |

| Triton X-100 (TX100) : Sodium Dodecylbenzenesulfonate (SDBS) (1:9 mass ratio) | Varied | Highest desorption among tested ratios | acs.org |

Photocatalytic Oxidation for Treatment of Phenanthrene-Containing Wastewaters

Photocatalytic oxidation is an advanced oxidation process (AOP) that utilizes semiconductor photocatalysts and a light source to degrade organic pollutants. mdpi.com This technology is effective for treating wastewaters containing phenanthrene, mineralizing it into less harmful substances. The process relies on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful oxidizing agents. mdpi.com

Titanium dioxide (TiO₂) is a widely used photocatalyst due to its efficiency, stability, and low cost. mdpi.com However, to enhance its performance, especially under visible light, TiO₂ is often doped with metals or non-metals or combined with other materials. mdpi.comresearchgate.net For example, copper and nitrogen co-doped TiO₂ nanoparticles have shown high efficiency, removing 96% of phenanthrene from an aqueous solution under visible light irradiation within 120 minutes. researchgate.net Similarly, a composite of graphene oxide (GO) and zinc oxide (ZnO) degraded 86.06% of a 25 ppm phenanthrene solution in 120 minutes. researchgate.net The mechanism involves the absorption of phenanthrene onto the photocatalyst surface, followed by degradation by photogenerated hydroxyl radicals and holes. mdpi.com

The efficiency of photocatalytic degradation can be influenced by the type of catalyst, light source, and the presence of other substances in the water. Studies have demonstrated significant degradation rates under both UV and sunlight. mdpi.com For instance, TiO₂/TiNTs (titanium dioxide nanotubes) nanocomposites have been shown to degrade up to 93% of phenanthrene in 4 hours. mdpi.com

| Photocatalyst | Light Source | Degradation Time | Phenanthrene Removal Efficiency | Reference |

| Cu/N-codoped TiO₂ | Visible Light | 120 min | 96% | researchgate.net |

| Graphene Oxide (GO)/Zinc Oxide (ZnO) | UV-Visible Light | 120 min | 86.06% | researchgate.net |

| TiO₂/TiNTs | Not specified | 4 hours | 93% | mdpi.com |

| FeHCF nanoparticles | Sunlight | Not specified | 87% (adsorption) | mdpi.com |

In-Situ Remediation Approaches

In-situ remediation technologies treat contaminants in place, avoiding the need for excavation and transportation, which can be more cost-effective and less disruptive to the environment.

Chemical Oxidation Strategies for Contaminated Aquatic Sediments

In-situ chemical oxidation (ISCO) involves introducing chemical oxidants into the subsurface to degrade contaminants. For phenanthrene-contaminated aquatic sediments, this approach can effectively reduce pollutant concentrations. Persulfate and calcium peroxide are two such oxidants that have been investigated for this purpose. researchgate.netfrontiersin.org

Potassium persulfate (K₂S₂O₈) is a strong oxidant that can be activated to generate sulfate radicals, which are highly effective in degrading organic compounds. frontiersin.org However, its efficiency can be limited by the strong adsorption of phenanthrene to sediment particles and the diffusion of the oxidant in sediment aggregates. frontiersin.org In one study, the use of K₂S₂O₈ at a concentration of 0.1 mol/L resulted in a TPH (Total Petroleum Hydrocarbon, including phenanthrene) removal efficiency of 13.57% from dredged sediment. frontiersin.org